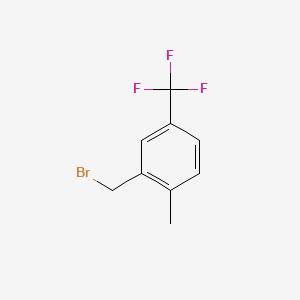

2-Methyl-5-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYDOVMTWZCBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801225099 | |

| Record name | 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-17-4 | |

| Record name | 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)benzyl bromide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-5-(trifluoromethyl)benzyl bromide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document details the predominant synthetic methodologies, focusing on the free-radical bromination of 2-methyl-5-(trifluoromethyl)toluene. It offers an in-depth analysis of reaction mechanisms, experimental protocols, and critical process parameters. Furthermore, this guide addresses common challenges, such as side reactions and purification, providing field-proven insights for optimization and troubleshooting. The content is structured to serve as a practical resource for researchers, chemists, and professionals in the field of drug discovery and chemical development, ensuring scientific integrity and operational excellence.

Introduction: The Significance of a Fluorinated Benzyl Bromide Intermediate

This compound (CAS No. 261952-17-4) is a crucial building block in organic synthesis.[2] Its utility lies in the reactive bromomethyl group, which serves as an effective electrophile for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety into a diverse range of molecular scaffolds.[1] The presence of the trifluoromethyl group, a common feature in modern pharmaceuticals, significantly influences the physicochemical properties of the parent molecule.[3] It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a highly desirable functional group in drug design.[3][4]

The strategic placement of both a methyl and a trifluoromethyl group on the aromatic ring presents unique synthetic challenges and opportunities. This guide will primarily focus on the most industrially viable and scalable synthetic route: the benzylic bromination of 2-methyl-5-(trifluoromethyl)toluene.

Synthetic Pathways: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved through the selective bromination of the benzylic methyl group of 2-methyl-5-(trifluoromethyl)toluene. This transformation is typically accomplished via a free-radical chain reaction.

Free-Radical Bromination: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction is a well-established and highly effective method for the selective bromination of allylic and benzylic C-H bonds.[1] This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or photochemical activation.[1]

Mechanism: The reaction proceeds through a classic free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light. This generates a small concentration of radicals.

-

Propagation: This is a two-step chain-carrying sequence.

-

The initiator radical abstracts a hydrogen atom from the benzylic methyl group of 2-methyl-5-(trifluoromethyl)toluene. This is the rate-determining step and is highly selective for the weakest C-H bond, which is the benzylic C-H bond, due to the resonance stabilization of the resulting benzyl radical.[5] The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, further favoring benzylic substitution.[1]

-

The newly formed benzyl radical reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical. This radical then reacts with HBr, generated in situ, to regenerate a bromine radical and succinimide, continuing the chain reaction.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Diagram of the Free-Radical Bromination Pathway

Caption: Primary synthetic route to this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Wohl-Ziegler reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Methyl-5-(trifluoromethyl)toluene | 7745-75-7 | C₉H₉F₃ | 174.16 |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 |

| 2,2'-Azobisisobutyronitrile (AIBN) | 78-67-1 | C₈H₁₂N₄ | 164.21 |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 153.82 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

Note on Solvent Selection: While carbon tetrachloride has been traditionally used, its toxicity and environmental concerns have prompted the use of safer alternatives such as acetonitrile or (trifluoromethyl)benzene.[1][6] Supercritical carbon dioxide has also been explored as an environmentally benign substitute.[7]

Reaction Procedure

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with 2-methyl-5-(trifluoromethyl)toluene (1.0 eq.).

-

Reagent Addition: Anhydrous carbon tetrachloride (or a suitable alternative solvent) is added to dissolve the starting material. N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) are then added to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) under a nitrogen atmosphere. The reaction is typically initiated with a heat lamp or by adding the initiator in portions to maintain a steady radical concentration.

-

Monitoring Progress: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

Aqueous Wash: The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any residual HBr, and then with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude product is often of sufficient purity for subsequent reactions. However, for applications requiring high purity, the product can be further purified by vacuum distillation.[8] Alternatively, passing the crude product through a plug of basic alumina can effectively remove polar impurities.[8]

Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction; decomposition of product. | Ensure anhydrous conditions. Use freshly recrystallized NBS. Monitor the reaction closely and avoid prolonged reaction times. |

| Formation of Dibrominated Product | Excess NBS or prolonged reaction time. | Use a stoichiometric amount or a slight excess (1.05 eq.) of NBS.[9] Monitor the reaction by GC or TLC and stop it once the starting material is consumed. |

| Aromatic Bromination | Presence of Lewis acid catalysts or polar solvents. | Use a non-polar solvent like carbon tetrachloride or cyclohexane.[9] Ensure all glassware is clean and free of acidic residues. |

| Reaction Fails to Initiate | Inactive initiator; insufficient temperature or light source. | Use a fresh batch of AIBN. Ensure the reaction is heated to the appropriate reflux temperature. If using photochemical initiation, ensure a sufficiently powerful light source is used. |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The characteristic benzylic CH₂ protons typically appear as a singlet around δ 4.5 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of characteristic functional groups.

Safety Considerations

-

This compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. [8]

-

N-Bromosuccinimide is a corrosive solid and a strong oxidizing agent.

-

Carbon tetrachloride is a known carcinogen and is harmful to the environment. [1]

-

AIBN is a flammable solid and can decompose violently upon heating.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound via the free-radical bromination of 2-methyl-5-(trifluoromethyl)toluene is a robust and efficient method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the desired product. This guide provides the necessary technical insights and practical protocols to successfully synthesize this valuable intermediate, thereby facilitating advancements in pharmaceutical and agrochemical research and development.

References

-

Application Notes and Protocols for the Benzylic Bromination of 2-(Trifluoromethyl)toluene using N-Bromosuccinimide (NBS) - Benchchem. 1

-

This compound | BLD Pharm. 2

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

-

Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide. NINGBO INNO PHARMCHEM CO.,LTD.

-

Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide - Benchchem. 9

-

Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Newcastle University ePrints.

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science.

-

BnBr purification via basic alumina? : r/chemistry. Reddit.

-

Free Radical Bromination. Oregon State University.

-

Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 261952-17-4|this compound|BLD Pharm [bldpharm.com]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

2-Methyl-5-(trifluoromethyl)benzyl bromide CAS number 261952-17-4

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzyl bromide (CAS: 261952-17-4)

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its strategic applications, ensuring every protocol is presented as a self-validating system.

Compound Profile: Strategic Importance in Synthesis

This compound is a substituted aromatic halide valued for its role as a versatile electrophilic reagent. Its structure incorporates two key features that drive its utility in medicinal chemistry and advanced organic synthesis: the reactive benzyl bromide moiety and the trifluoromethyl (CF₃) group. The benzyl bromide group is an excellent leaving group, making the compound a potent alkylating agent for a wide range of nucleophiles.

The strategic placement of the trifluoromethyl group is of paramount importance in drug design. The -CF₃ group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and metabolic stability can profoundly influence a drug candidate's lipophilicity, binding affinity, and pharmacokinetic profile, often leading to enhanced efficacy and bioavailability.[1] This compound serves as a key intermediate for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety into target molecules, making it a valuable tool for lead optimization and the development of new chemical entities.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

| Property | Value | Reference |

| CAS Number | 261952-17-4 | [3] |

| Molecular Formula | C₉H₈BrF₃ | [3][4] |

| Molecular Weight | 253.06 g/mol | [3][4] |

| Synonyms | 2-(bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | [4] |

| SMILES | CC1=C(C=C(C=C1)C(F)(F)F)CBr | [3] |

| XLogP3-AA | 3.7 | [4] |

| Appearance | Data not widely available; typically a liquid or low-melting solid | |

| UN Number | 3265 (Corrosive liquid, acidic, organic, n.o.s.) | [3] |

Synthesis and Purification: A Field-Proven Approach

The synthesis of substituted benzyl bromides can be approached from multiple angles. For this compound, the most reliable and common laboratory-scale synthesis involves the bromination of the corresponding benzyl alcohol. This method is generally preferred over free-radical bromination of the parent toluene due to higher selectivity and milder conditions.[5]

Preferred Synthetic Route: Bromination of 2-Methyl-5-(trifluoromethyl)benzyl Alcohol

The conversion of a benzyl alcohol to a benzyl bromide is a classic nucleophilic substitution where the hydroxyl group is transformed into a better leaving group, which is then displaced by a bromide ion. Phosphorus tribromide (PBr₃) is a highly effective reagent for this transformation.[5]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. chemscene.com [chemscene.com]

- 3. 261952-17-4|this compound|BLD Pharm [bldpharm.com]

- 4. 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene | C9H8BrF3 | CID 2775618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzyl bromide

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-Methyl-5-(trifluoromethyl)benzyl bromide, a key building block in modern medicinal and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support laboratory applications.

Chemical Identity and Structure

This compound is a halogenated aromatic intermediate. Its structure incorporates a benzyl bromide moiety, which is highly reactive and useful for introducing the 2-methyl-5-(trifluoromethyl)benzyl group into target molecules.

-

Systematic Name: 1-(Bromomethyl)-2-methyl-5-(trifluoromethyl)benzene

-

CAS Number: 261952-17-4[1]

-

Molecular Formula: C₉H₈BrF₃[2]

-

Molecular Weight: 253.06 g/mol [2]

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylic bromide.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its handling, storage, and application in synthesis. The properties of a related compound, 2-(Trifluoromethyl)benzyl bromide, are often used as a reference point due to structural similarities. For instance, 2-(Trifluoromethyl)benzyl bromide has a melting point of 34-35 °C and a boiling point of 72 °C at 7.5 mmHg[3]. It is also noted to be a lachrymator, a substance that irritates the eyes and causes tears[3][4].

A summary of key physicochemical data for similar benzyl bromides is presented below. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact batch of this compound being used.

| Property | Value | Source / Notes |

| Molecular Formula | C₉H₈BrF₃ | R&D Chemicals[2] |

| Molecular Weight | 253.06 g/mol | R&D Chemicals[2] |

| Appearance | Colorless liquid | Based on similar compounds like 4-(Trifluoromethoxy)benzyl bromide |

| Boiling Point | 82 - 84 °C (13 hPa) | Data for the related 4-(Trifluoromethoxy)benzyl bromide |

| Density | 1.594 g/cm³ (25 °C) | Data for the related 4-(Trifluoromethoxy)benzyl bromide |

| Solubility | Insoluble in water, soluble in organic solvents. | General property of benzyl bromides. |

| Stability | Moisture and light sensitive.[5] | Store under inert gas, protected from light and moisture. |

| Reactivity | Reacts with nucleophiles. | The benzylic bromide is a good leaving group. |

Synthesis and Purification

The synthesis of substituted benzyl bromides typically involves one of two primary routes: free-radical bromination of the corresponding toluene derivative or conversion of the corresponding benzyl alcohol.

Common Synthetic Pathways

-

Free-Radical Bromination: The most common laboratory method involves the reaction of 2-methyl-5-(trifluoromethyl)toluene with a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). This reaction selectively brominates the benzylic methyl group. The electron-withdrawing trifluoromethyl group helps favor substitution at the benzylic position.[6]

-

From Benzyl Alcohol: An alternative route is the treatment of 2-methyl-5-(trifluoromethyl)benzyl alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[6][7] This method is effective for converting the hydroxyl group into a bromide.

The diagram below illustrates a generalized workflow for the synthesis via the benzyl alcohol route.

Caption: Nucleophilic substitution reaction of the benzyl bromide.

Applications in Research and Development

Substituted benzyl halides are crucial building blocks in organic synthesis. The trifluoromethyl group, in particular, is of high interest in medicinal chemistry. [8]Incorporating a -CF₃ group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. [9] Therefore, this compound is primarily used as an intermediate for synthesizing:

-

Active Pharmaceutical Ingredients (APIs): Its reactive nature allows for its incorporation into complex molecules being developed as potential therapeutics. [9]* Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can impart desirable properties to pesticides and herbicides. [9]* Fluorinated Compounds: It serves as a key reagent in the development of novel fluorinated materials and compounds with enhanced biological activity. [9]

Safety and Handling

Benzyl bromides and their derivatives are hazardous reagents that must be handled with appropriate precautions.

-

Hazards: This class of compounds is typically corrosive and causes severe skin burns and eye damage. [4][10]They are also often classified as lachrymators, meaning they are irritating to the eyes. [4]Inhalation should be avoided.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [5]All manipulations should be performed in a well-ventilated chemical fume hood. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [5]The compound is sensitive to moisture and light; storage under an inert atmosphere (e.g., Argon) at 2-8°C is recommended. [3][5]* Spills: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill, and dispose of it as hazardous waste. Do not let the product enter drains.

References

- BLD Pharm.this compound. [URL: https://www.bldpharm.com/products/261952-17-4.html]

- CymitQuimica.2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide. [URL: https://www.cymitquimica.com/2-fluoro-5-methyl-3-trifluoromethyl-benzyl-bromide-1706438-74-5]

- Sigma-Aldrich.Safety Data Sheet for 4-(Trifluoromethoxy)benzyl bromide. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/370622]

- R&D Chemicals.this compound. [URL: https://www.rd-chemicals.com/product/2-methyl-5-trifluoromethyl-benzyl-bromide-n-a.html]

- TCI Chemicals.Safety Data Sheet for 2-(Trifluoromethyl)benzyl Bromide. [URL: https://www.tcichemicals.com/BE/en/p/T2768]

- Thermo Fisher Scientific.Safety Data Sheet for 5-Fluoro-2-(trifluoromethyl)benzyl bromide. [URL: https://www.thermofisher.

- Sigma-Aldrich.Safety Data Sheet for Benzyl bromide. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/b16809]

- Benchchem.Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide. [URL: https://www.benchchem.com/troubleshooting/synthesis-of-2-trifluoromethyl-benzyl-bromide]

- Krishna Solvechem Ltd.Material Safety Data Sheet for Benzyl bromide. [URL: https://www.kscl.co.in/msds/BENZYL-BROMIDE.html]

- Parchem.2-Fluoro-5-(Trifluoromethyl)Benzyl Bromide. [URL: https://www.parchem.com/chemical-supplier-distributor/2-Fluoro-5-(Trifluoromethyl)Benzyl-Bromide-027204.aspx]

- MySkinRecipes.2-Methyl-3-(Trifluoromethyl)Benzyl Bromide. [URL: https://www.myskinrecipes.com/more/pid/207770]

- ChemicalBook.2-(Trifluoromethyl)benzyl bromide synthesis. [URL: https://www.chemicalbook.

- ChemicalBook.2-(Trifluoromethyl)benzyl bromide | 395-44-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8179827.htm]

- BLD Pharm.2-Methoxy-5-(trifluoromethyl)benzyl bromide. [URL: https://www.bldpharm.com/products/685126-88-9.html]

- Biosynth.2-Methoxy-5-(trifluoromethyl)benzyl bromide. [URL: https://www.biosynth.com/p/M589876/2-methoxy-5-trifluoromethyl-benzyl-bromide]

- CymitQuimica.2-Methyl-5-(trifluoromethoxy)benzyl bromide. [URL: https://www.cymitquimica.com/2-methyl-5-trifluoromethoxy-benzyl-bromide-1214348-72-3]

- Google Patents.CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid. [URL: https://patents.google.

- ChemScene.Building blocks | Bioactive small molecules. [URL: https://www.chemscene.com/page/building-blocks.html]

- ResearchGate.(A) The trifluoromethyl group in medicinal chemistry. [URL: https://www.researchgate.

Sources

- 1. 261952-17-4|this compound|BLD Pharm [bldpharm.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. 2-(Trifluoromethyl)benzyl bromide | 395-44-8 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. kscl.co.in [kscl.co.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methyl-3-(Trifluoromethyl)Benzyl Bromide [myskinrecipes.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzyl bromide: Structure, Synthesis, and Applications

This document provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethyl)benzyl bromide, a critical fluorinated building block for professionals in chemical research and drug development. We will delve into its molecular characteristics, detail a robust synthesis protocol, explore its applications, and outline essential safety procedures. The insights provided are grounded in established chemical principles and field-proven methodologies to ensure both scientific integrity and practical utility.

Foundational Overview: Chemical Identity and Significance

This compound is a substituted aromatic organic compound. Its strategic importance stems from the unique combination of three key functional groups on a benzene ring: a reactive bromomethyl group, an electron-withdrawing trifluoromethyl group, and a methyl group. This specific arrangement makes it a highly valuable intermediate in the synthesis of complex organic molecules.

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] The bromomethyl (-CH₂Br) group serves as a potent electrophile, enabling the covalent attachment of the entire benzyl moiety to a wide range of nucleophiles. This reactivity is fundamental to its role as a versatile building block in constructing novel pharmaceutical agents and advanced materials.[2][3]

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 261952-17-4 | [3] |

| Molecular Formula | C₉H₈BrF₃ | [3] |

| Molecular Weight | 253.06 g/mol | [3] |

| IUPAC Name | 1-(Bromomethyl)-2-methyl-5-(trifluoromethyl)benzene | N/A |

| SMILES | FC(C1=CC=C(C)C(CBr)=C1)(F)F | [3] |

| MDL Number | MFCD01631609 | [3] |

Molecular Structure and Physicochemical Profile

The molecular architecture of this compound is central to its reactivity and utility. The benzene ring is substituted at positions 1, 2, and 5. The bromomethyl group at C1 is the primary site of reactivity, functioning as a benzylic halide. The methyl group at C2 and the trifluoromethyl group at C5 sterically and electronically influence this reactivity.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

Precise experimental data for this specific isomer is not widely published. However, by referencing related structures, we can establish a reliable profile. The properties are expected to be similar to other trifluoromethylated benzyl bromides, which are typically liquids or low-melting solids at room temperature.[4]

| Property | Estimated Value / Observation | Justification / Comparative Data |

| Appearance | Colorless to light yellow liquid | Typical for benzyl bromides.[4][5] |

| Density | ~1.5 - 1.6 g/cm³ | Based on isomers like 2-(Trifluoromethyl)benzyl bromide (1.6 g/cm³)[4] and 2,4-Bis(trifluoromethyl)benzyl bromide (1.637 g/cm³). |

| Boiling Point | >200 °C (at atm. pressure) | 2-(Trifluoromethyl)benzyl bromide boils at 72 °C at 7.5 Torr.[4] Extrapolation suggests a high atmospheric boiling point. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene). | The hydrophobic aromatic ring and trifluoromethyl group predict poor aqueous solubility. |

| Reactivity | Lachrymatory; moisture sensitive. | Benzyl bromides are known lachrymators and can hydrolyze in the presence of water.[5] |

Synthesis Protocol: Free-Radical Bromination

The most direct and industrially scalable method for preparing this compound is through the free-radical bromination of its precursor, 2-methyl-5-(trifluoromethyl)toluene. This pathway is favored due to its high selectivity for the benzylic position.

Causality and Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes upon heating to form initial radicals. These radicals abstract a hydrogen atom from the methyl group of the toluene substrate. The resulting benzylic radical is highly stabilized by resonance with the aromatic ring, which is why bromination occurs almost exclusively at this position rather than on the ring itself. N-Bromosuccinimide (NBS) serves as the bromine source, providing a low, steady concentration of bromine radicals to propagate the chain reaction, minimizing side reactions.[6]

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Methyl-5-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging Reagents: To the flask, add 2-methyl-5-(trifluoromethyl)toluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq). Add anhydrous carbon tetrachloride to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by GC-MS or TLC for the disappearance of the starting material. Note: The reaction is often initiated with a heat lamp to ensure radical formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath. The by-product, succinimide, will precipitate as a white solid.

-

Purification:

-

Filter the mixture to remove the succinimide precipitate.

-

Wash the filtrate with water and then with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Product: The resulting crude oil is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved via vacuum distillation.

Core Applications in Research and Development

The utility of this compound is primarily as a versatile intermediate for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety into target molecules.

-

Drug Discovery: This compound is a key building block for synthesizing novel therapeutic agents. The trifluoromethyl group is known to block metabolic oxidation at the para-position, increasing the half-life of a drug molecule. Its lipophilicity can also enhance cell membrane permeability. Researchers leverage the reactive benzyl bromide handle to couple this valuable pharmacophore to various molecular scaffolds, exploring new treatments for diseases ranging from cancer to neurological disorders.[1][7] For instance, derivatives of trifluoromethylated benzyls have shown promise as potent anticancer agents.[7]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and stability of pesticides and herbicides. This building block can be used to develop new agrochemicals with improved performance profiles.

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced polymers, liquid crystals, and other materials with unique thermal and electronic properties. The 2-methyl-5-(trifluoromethyl)benzyl group can be incorporated to fine-tune these characteristics.

Safety, Handling, and Storage Protocols

This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as a corrosive substance that causes severe skin burns and eye damage.[3][8]

Trustworthiness through Self-Validating Protocols: Adherence to the following handling and storage protocols is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical splash goggles and a face shield.[9]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

Handling Procedures

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors, which are lachrymatory and corrosive.[10][11]

-

Dispensing: Use a syringe or cannula for liquid transfers. Avoid pouring.

-

Spill Management: Have a spill kit ready containing an appropriate absorbent material (e.g., vermiculite or sand). Neutralize spills with a weak base like sodium bicarbonate.

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11]

-

Keep away from sources of ignition, heat, and moisture.[4]

-

Store separately from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

References

-

Wikipedia. Benzyl bromide.[Link]

-

Al-Hourani, B. et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies.[Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

-

New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY.[Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. chemscene.com [chemscene.com]

- 3. 261952-17-4|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. nj.gov [nj.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. canbipharm.com [canbipharm.com]

A Guide to the Spectroscopic Characterization of 2-Methyl-5-(trifluoromethyl)benzyl bromide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-5-(trifluoromethyl)benzyl bromide (CAS No. 261952-17-4), a key building block in contemporary pharmaceutical and materials science research.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its spectral output. We will explore the interconnected data from Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data acquisition, interpretation, and cross-validation. This guide is intended for researchers, chemists, and quality control professionals who require a robust and validated understanding of this important reagent.

Introduction: The Molecular Blueprint

This compound is a substituted toluene derivative featuring three critical functionalities that dictate its reactivity and spectroscopic signature: a reactive benzylic bromide, an electron-withdrawing trifluoromethyl group, and a methyl group. This unique combination makes it a valuable intermediate for introducing a substituted benzyl moiety in complex molecule synthesis.

Accurate and unambiguous characterization is paramount to ensure the integrity of any downstream application. The following sections will dissect the molecule's spectroscopic fingerprint, providing a self-validating framework for its identification.

Molecular Structure and Functional Groups

The logical starting point for any spectroscopic analysis is a clear understanding of the molecular structure. The key functional groups are highlighted below, as they directly correlate to the signals we anticipate observing.

Figure 1: Structure of this compound with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Skeleton

NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality in Experimental Design: The Right Conditions

The choice of experimental parameters is critical for acquiring high-quality, interpretable data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. Its polarity is sufficient to dissolve the analyte, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-documented and do not obscure key regions of the spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) because it is chemically inert and its sharp, single resonance appears in a region far upfield from the signals of interest.[3]

¹H NMR Analysis: A Proton Census

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

-

Benzylic Protons (-CH₂Br): We expect a sharp singlet at approximately δ 4.5-4.7 ppm . This downfield shift, compared to a typical alkyl C-H, is caused by the deshielding effect of the adjacent electronegative bromine atom and the aromatic ring. The signal is a singlet because there are no adjacent protons for spin-spin coupling. For unsubstituted benzyl bromide, this peak appears at ~4.5 ppm.[4]

-

Methyl Protons (-CH₃): A singlet is anticipated around δ 2.4-2.5 ppm . This signal is slightly downfield from a typical alkane methyl group due to the influence of the aromatic ring. It remains a singlet as there are no vicinal protons.

-

Aromatic Protons (Ar-H): The 1,2,4-trisubstituted pattern gives rise to three distinct aromatic proton signals. Their chemical shifts are influenced by the electronic nature of the substituents. The electron-withdrawing -CF₃ group will deshield nearby protons, shifting them downfield, while the electron-donating -CH₃ group has a weaker shielding effect.

-

We predict a signal for the proton between the -CH₃ and -CH₂Br groups (H-6) appearing as a singlet or a narrowly split doublet around δ 7.3-7.4 ppm .

-

The proton adjacent to the -CF₃ group (H-4) will be significantly deshielded, likely appearing as a doublet around δ 7.5-7.6 ppm .

-

The proton ortho to the -CH₂Br group (H-3) will likely appear as a doublet around δ 7.4-7.5 ppm .

-

¹³C NMR Analysis: The Carbon Backbone

-

Benzylic Carbon (-CH₂Br): This carbon is attached to an electronegative bromine, shifting its resonance downfield to approximately δ 32-34 ppm .

-

Methyl Carbon (-CH₃): Expected in the typical alkyl region, around δ 20-22 ppm .

-

Trifluoromethyl Carbon (-CF₃): This carbon signal is split into a quartet due to coupling with the three attached fluorine atoms (¹JCF). It is expected to appear around δ 124 ppm (q, J ≈ 272 Hz) , a characteristic signature for a CF₃ group attached to an aromatic ring.[3]

-

Aromatic Carbons: Six distinct signals are expected. The carbon attached to the CF₃ group will appear as a quartet with a smaller coupling constant (²JCF). The chemical shifts will range from approximately δ 125-140 ppm .

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm), Multiplicity, Integration | δ (ppm), Multiplicity (due to F) | |

| -CH₂Br | 4.6 (s, 2H) | 33 |

| Ar-CH₃ | 2.4 (s, 3H) | 21 |

| Ar-H (3 protons) | 7.3 - 7.6 (m, 3H) | 125 - 132 |

| Ar-C (quaternary) | - | 135 - 140 |

| -CF₃ | - | 124 (q) |

| Ar-C-CF₃ | - | 130 (q) |

Experimental Protocol: NMR Data Acquisition

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[5]

Interpretation of Key Absorption Bands

The IR spectrum of this compound is expected to show a number of characteristic peaks:

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ).[6][7] The presence of absorption in this region is a strong indicator of hydrogens attached to sp²-hybridized carbons.[6]

-

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ), corresponding to the C-H bonds of the -CH₃ and -CH₂Br groups.[6]

-

Aromatic C=C Stretch: Two to four medium-intensity, sharp bands in the 1450-1600 cm⁻¹ region. These absorptions arise from the stretching vibrations within the benzene ring.

-

C-F Stretches: The trifluoromethyl group will produce very strong, prominent absorption bands in the 1000-1350 cm⁻¹ region. These are often the most intense peaks in the spectrum and are a definitive marker for the -CF₃ group.

-

C-Br Stretch: This vibration occurs at a low frequency and will be found in the fingerprint region, typically between 500-680 cm⁻¹ .

Summary of Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3030 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2980 | C-H Stretch | Aliphatic (-CH₃, -CH₂Br) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1350 | C-F Stretch | Trifluoromethyl (-CF₃) |

| 500 - 680 | C-Br Stretch | Alkyl Bromide |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable structural clues based on its fragmentation pattern under energetic conditions.

Causality in Fragmentation: The Path of Least Resistance

For this molecule, using Electron Ionization (EI) is standard. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation pathways are not random; they follow established chemical principles, favoring the formation of the most stable ions.

-

Molecular Ion (M⁺˙): The molecular formula C₉H₈BrF₃ gives a monoisotopic mass of approximately 252.98 Da.[1] A key feature will be the presence of two peaks of nearly equal intensity for the molecular ion: one for the molecule containing the ⁷⁹Br isotope (m/z ≈ 253 ) and one for the ⁸¹Br isotope (m/z ≈ 255 ). This M/M+2 pattern is a definitive signature for a monobrominated compound.

-

Base Peak ([M-Br]⁺): The C-Br bond is the weakest link in the benzylic position.[8] Cleavage of this bond results in the loss of a bromine radical (•Br) to form a highly stable, resonance-stabilized benzylic carbocation. This fragment (m/z = 173 ) is expected to be the most abundant ion, making it the base peak in the spectrum. The stability of this cation is the driving force for this fragmentation pathway.[9][10]

Figure 3: Primary fragmentation pathway of this compound in EI-MS.

Summary of Key Mass Spectrometry Fragments

| m/z (approx.) | Proposed Fragment | Significance |

| 253 / 255 | [C₉H₈⁷⁹BrF₃]⁺˙ / [C₉H₈⁸¹BrF₃]⁺˙ | Molecular Ion; confirms bromine presence |

| 173 | [C₉H₈F₃]⁺ | Base Peak; loss of Br radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (potential further fragmentation) |

Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating confirmation of the molecule's identity.

-

MS confirms the molecular weight (253/255 Da) and the presence of one bromine atom.

-

IR confirms the presence of the key functional groups: aromatic ring, alkyl C-H, a trifluoromethyl group, and a C-Br bond.

-

NMR provides the complete structural map, showing the precise connectivity of the 3 aromatic protons, the benzylic CH₂, and the methyl CH₃, all consistent with the 1,2,4-trisubstituted pattern.

The data are entirely congruent. The molecular formula derived from the exact mass in MS is validated by the integration counts in ¹H NMR and the number of signals in ¹³C NMR. The functional groups identified by IR are all accounted for in the NMR and MS fragmentation data. This cohesive, cross-validated dataset provides unambiguous confirmation of the structure and purity of this compound, empowering researchers to use this reagent with the highest degree of confidence.

References

-

UCLA Web Resources. (n.d.). IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles. [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

University of Calgary. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]

- Supporting Information for an unspecified article. (n.d.).

-

TMP Chem. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. [Link]

- Szwarc, M., & Sehon, A. H. (1951). The C - Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide. The Journal of Chemical Physics, 19(9), 1142-1143.

Sources

- 1. 261952-17-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 261952-17-4 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)benzyl bromide in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-(trifluoromethyl)benzyl bromide, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The content is structured to provide not just data, but a foundational understanding of the principles governing its solubility, alongside a robust methodology for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic media.

Introduction to this compound

This compound is a substituted aromatic halide with the molecular formula C₉H₈BrF₃. Its structure, featuring a benzene ring with a methyl group, a trifluoromethyl group, and a bromomethyl group, dictates its reactivity and physical properties, including its solubility. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the benzene ring, making this compound a valuable building block in the synthesis of complex organic molecules.[1][2] Understanding its solubility is paramount for its effective use in various applications, from reaction optimization to purification and formulation development.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4][5] The solubility of this compound in a given organic solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Molecular Structure and Polarity Analysis:

-

Aromatic Ring: The benzene core is nonpolar and will favor interactions with nonpolar solvents through London dispersion forces.

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the overall nonpolar character of the molecule.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly lipophilic group. While the C-F bonds are polar, the symmetrical nature of the -CF₃ group can reduce its overall contribution to the molecule's dipole moment. Its presence generally enhances solubility in nonpolar, fluorinated, or moderately polar solvents.[1][6]

-

Bromomethyl Group (-CH₂Br): The C-Br bond is polar, introducing a dipole moment to this part of the molecule. This group can participate in dipole-dipole interactions.

Based on this analysis, this compound can be classified as a moderately polar compound with a significant nonpolar character.

Predicted Solubility in Different Classes of Organic Solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Due to the predominantly nonpolar nature of the substituted benzene ring, the compound is expected to exhibit good solubility in these solvents. The "like dissolves like" principle suggests that the London dispersion forces between the solute and solvent molecules will be favorable.[7][8]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have a dipole moment but do not have O-H or N-H bonds for hydrogen bonding. The polar bromomethyl group and the overall molecular dipole moment should allow for favorable dipole-dipole interactions, leading to good solubility. Dichloromethane, in particular, is often a good solvent for substituted benzyl bromides.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to form hydrogen bonds. While the compound has polar groups, it lacks the ability to act as a hydrogen bond donor. It can act as a weak hydrogen bond acceptor through the fluorine and bromine atoms. Therefore, solubility in highly polar protic solvents like water is expected to be very low. In alcohols like methanol and ethanol, some solubility is expected due to dipole-dipole interactions and the organic part of the solvent molecule.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.[9][10]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Temperature probe

-

Syringe filters (PTFE, 0.22 µm)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer with a temperature-controlled plate. Maintain a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test different time points to confirm that equilibrium has been reached.[10]

-

-

Sampling and Sample Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.[9]

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Predicted Solubility Data

| Solvent Class | Solvent | Polarity Index | Predicted Solubility Category | Estimated Solubility Range (mg/mL) |

| Nonpolar | Hexane | 0.1 | Soluble | 50 - 150 |

| Toluene | 2.4 | Very Soluble | > 200 | |

| Polar Aprotic | Dichloromethane | 3.1 | Very Soluble | > 300 |

| Ethyl Acetate | 4.4 | Very Soluble | > 250 | |

| Acetone | 5.1 | Soluble | 100 - 200 | |

| Polar Protic | Ethanol | 4.3 | Sparingly Soluble | 10 - 50 |

| Methanol | 5.1 | Sparingly Soluble | 10 - 50 | |

| Water | 10.2 | Insoluble | < 0.1 |

Discussion and Practical Implications

The predicted solubility profile of this compound has significant implications for its practical application:

-

Reaction Chemistry: The high solubility in nonpolar and polar aprotic solvents like toluene and dichloromethane makes them excellent choices for reaction media.[8] This ensures that the reactant is fully dissolved, allowing for homogeneous reaction conditions and potentially faster reaction rates.

-

Purification: The differential solubility can be exploited for purification. For example, after a reaction in toluene, the product could be precipitated by the addition of a non-solvent like a cold alcohol, in which it is sparingly soluble. Recrystallization could be performed from a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

-

Drug Development: In the context of drug development, understanding the solubility of this intermediate is crucial for controlling crystallization processes and ensuring the purity of the final active pharmaceutical ingredient (API). While this compound is an intermediate, its solubility characteristics can influence the properties of downstream products.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain reliable solubility data. This information is essential for optimizing synthetic routes, developing purification strategies, and ensuring the quality of downstream products in the pharmaceutical and agrochemical industries.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Chemistry LibreTexts. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

-

Fako, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-899. [Link]

- Glomm, W. R. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). Retrieved from a chemical supplier's technical blog.

- YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube.

-

Scribd. (n.d.). Solubility of Solids in Liquids Experiment. Retrieved from [Link]

-

University of Western Australia. (n.d.). The experimental determination of solubilities. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

- LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Chemistry LibreTexts.

- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.

- LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Chemistry LibreTexts.

- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?

- Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution... Study Prep.

- Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Wikipedia. (n.d.). Trifluorotoluene.

- National Center for Biotechnology Inform

- Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.

- Wikipedia. (n.d.). Benzyl bromide.

- Freie Universität Berlin. (n.d.).

- Journal of the American Chemical Society. (n.d.). Liquid-Liquid Solubility of Perfluoromethylcyclohexane with Benzene, Carbon Tetrachloride, Chlorobenzene, Chloroform and Toluene.

- ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Stability and storage conditions for 2-Methyl-5-(trifluoromethyl)benzyl bromide

An In-Depth Technical Guide to the Stability and Storage of 2-Methyl-5-(trifluoromethyl)benzyl Bromide

Introduction

This compound (CAS No: 261952-17-4) is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its utility as a versatile building block stems from the presence of a reactive benzylic bromide functional group, making it a prime substrate for nucleophilic substitution reactions. This reactivity is crucial for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety into larger molecules, a common strategy in the development of novel pharmaceuticals and agrochemicals[1]. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final product, influencing its biological activity[1].

However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored and handled with meticulous care. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical Profile and Intrinsic Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The key to understanding its behavior lies in two main features:

-

The Benzylic Bromide: The carbon-bromine (C-Br) bond at the benzylic position is inherently labile. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the resulting carbocation (in an SN1 mechanism) or the transition state (in an SN2 mechanism). This makes the compound highly susceptible to nucleophilic attack.

-

The Trifluoromethyl (CF₃) Group: This group is strongly electron-withdrawing. While it can influence the electronic properties of the benzene ring, its primary impact on stability relates to the byproducts of degradation. Any decomposition pathway that liberates fluoride ions can lead to the formation of hazardous hydrogen fluoride (HF) gas, particularly during combustion[2][3][4].

This inherent reactivity necessitates a proactive approach to storage and handling, focusing on the exclusion of external factors that can initiate degradation.

Factors Influencing Stability and Key Degradation Pathways

While the compound is generally stable under optimal conditions, its integrity can be compromised by exposure to several common laboratory environmental factors[2][4][5]. Understanding these factors and their resulting degradation pathways is critical for maintaining the reagent's purity and reactivity.

Hydrolytic Instability (Moisture Sensitivity)

The most significant and common degradation pathway for this compound is hydrolysis. The compound is sensitive to moisture, reacting with water—even atmospheric humidity—to yield 2-methyl-5-(trifluoromethyl)benzyl alcohol and corrosive hydrobromic acid (HBr).

This reaction not only consumes the active reagent but the generation of HBr can also catalyze further degradation of other sensitive materials in a reaction mixture. The mechanism is a classic nucleophilic substitution where water acts as the nucleophile.

Caption: Hydrolytic degradation of the target compound.

Photochemical Instability (Light Sensitivity)

Certain suppliers explicitly label related compounds as "Light Sensitive"[2]. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the weak C-Br bond. This process generates a benzylic radical and a bromine radical. These highly reactive species can initiate a cascade of unwanted side reactions, including dimerization, polymerization, or reaction with solvents, leading to a complex mixture of impurities and a reduction in the effective concentration of the desired reagent.

Thermal Stability

Elevated temperatures accelerate the rate of all degradation pathways. It is critical to avoid strong heating[2]. In the event of a fire or significant thermal decomposition, hazardous gases will be emitted, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF)[2][3][4]. The formation of HF is a particular concern due to its high toxicity and corrosivity.

Chemical Incompatibility

Storing or mixing this compound with incompatible materials can lead to vigorous and potentially hazardous reactions. Key incompatibilities include:

-

Strong Oxidizing Agents: Can cause violent reactions, posing a fire and explosion risk[2][3][4].

-

Strong Bases: Will readily promote elimination reactions or nucleophilic substitution, consuming the material and generating byproducts[4][5].

-

Strong Acids: Can catalyze undesirable side reactions[2][3].

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are designed as a self-validating system where each step mitigates a specific degradation risk.

Optimal Storage Conditions

The primary goal of storage is to create an environment that is cool, dark, dry, and inert. One supplier notes the use of cold-chain transportation, suggesting that refrigerated temperatures are optimal for long-term stability[6].

| Parameter | Recommendation | Causality and Rationale |

| Temperature | Store in a cool location. For long-term storage (>6 months), refrigeration (2-8°C) is recommended. | Reduces the kinetic rate of all degradation reactions, particularly hydrolysis and slow thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture, directly inhibiting the primary hydrolytic degradation pathway. |

| Container | Keep in the original, tightly sealed amber glass bottle[2]. | The tightly sealed cap prevents moisture ingress. Amber glass blocks UV light, preventing photochemical degradation[2]. |

| Location | Store in a locked, dedicated, and well-ventilated corrosives cabinet[4][5][7]. | Ensures the compound is segregated from incompatible materials (acids, bases, oxidizers) and prevents accidental exposure. |

Experimental Workflow: Safe Handling and Aliquoting

Proper technique when handling the reagent is as crucial as long-term storage. The compound is a lachrymator and causes severe skin and eye burns[2][8].

-

Preparation: Work exclusively within a certified chemical fume hood[2][9]. Ensure an eyewash station and safety shower are immediately accessible[9].

-

Equilibration: Before opening, allow the sealed container to warm to ambient temperature. This is a critical step to prevent atmospheric moisture from condensing on the cold inner surfaces of the bottle upon opening.

-

Inert Atmosphere Transfer: Once equilibrated, open the container under a positive pressure of an inert gas (e.g., argon or nitrogen).

-

Aliquoting: Use a clean, dry glass syringe or cannula to withdraw the desired amount. Never use a plastic syringe, as the compound may react with or dissolve the plastic.

-

Resealing: After removing the desired quantity, flush the headspace of the container with inert gas before tightly resealing the cap. Parafilm can be wrapped around the cap for an additional barrier against moisture.

-

Disposal: Dispose of any waste, including contaminated consumables, in a designated hazardous waste container according to institutional and local regulations.

Personal Protective Equipment (PPE)

Due to its corrosive and lachrymatory nature, stringent adherence to PPE is mandatory.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tight-sealing safety goggles and a full-face shield[7][9]. | Protects against splashes and the lachrymatory vapors that can cause severe eye irritation and damage[2]. |

| Hand Protection | Impermeable, chemical-resistant gloves (e.g., nitrile or neoprene)[2]. | Prevents skin contact, which can cause severe chemical burns[2]. |

| Skin and Body Protection | Chemical-resistant lab coat and appropriate protective clothing[2][7]. | Protects underlying skin from accidental spills or splashes. |

| Respiratory Protection | Not typically required if handled in a fume hood. In case of spills or poor ventilation, a NIOSH/MSHA-approved respirator is necessary[7]. | Protects against inhalation of corrosive and irritating vapors. |

Visualization of the Storage and Handling Workflow

The following diagram outlines the logical decision-making process for maintaining the stability of this compound from receipt to experimental use.

Caption: Decision workflow for optimal stability.

Conclusion

This compound is a reactive and valuable synthetic intermediate whose utility is directly dependent on its chemical purity. Its primary vulnerabilities are hydrolysis from exposure to moisture, photochemical degradation from light, and accelerated decomposition from heat. By implementing the comprehensive storage and handling protocols detailed in this guide—specifically, storing the compound under a cool, dark, and inert atmosphere and utilizing proper inert gas techniques during aliquoting—researchers can effectively mitigate these risks. This ensures the compound's integrity, leading to more reliable, reproducible, and safer experimental outcomes in drug discovery and chemical development programs.

References

-

Thermo Fisher Scientific. (2025-10-08). SAFETY DATA SHEET for 5-Fluoro-2-(trifluoromethyl)benzyl bromide. [Link]

-

KSCL (KRISHNA). (Date not available). MATERIAL SAFETY DATA SHEET for Benzyl bromide. [Link]

-

Thermo Fisher Scientific. (2009-09-26). SAFETY DATA SHEET for 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene. [Link]

-

Thermo Fisher Scientific. (2025-12-21). SAFETY DATA SHEET for 3-(Trifluoromethyl)benzyl bromide. [Link]

Sources

- 1. CAS 875664-32-7: 2-Bromo-5-(trifluoromethyl)benzyl bromide [cymitquimica.com]

- 2. canbipharm.com [canbipharm.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 261952-17-4|this compound|BLD Pharm [bldpharm.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. kscl.co.in [kscl.co.in]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methyl-5-(trifluoromethyl)benzyl Bromide

Introduction: A Versatile Reagent Demanding Respect

2-Methyl-5-(trifluoromethyl)benzyl bromide is a substituted aromatic halide that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group can significantly modulate the pharmacokinetic and physicochemical properties of a target molecule, making this reagent a key intermediate in modern drug discovery. However, its utility is matched by a significant hazard profile. As a member of the benzyl bromide class of compounds, it is a potent lachrymator and is corrosive to tissues. This guide provides a comprehensive overview of the essential safety data, handling protocols, and emergency procedures required to work with this compound safely and effectively in a research and development setting. The causality behind each recommendation is explained to foster a deeper understanding of the risks and mitigation strategies.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the intrinsic hazards of this compound is the foundation of a robust safety protocol. The primary hazards are associated with its reactivity as a benzylic halide and its corrosive nature.

Physicochemical and Toxicological Profile

The following table summarizes the key data for this compound and related compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for the lot in use.

| Property | Data | Source(s) |

| Chemical Formula | C₉H₈BrF₃ | [1] |

| Molecular Weight | 253.06 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2][3] |

| Boiling Point | Data not consistently available; related isomers have high boiling points (e.g., 65-69 °C at 5 mmHg) | [4] |

| Primary Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation, Lachrymator | [5][6][7] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |

| GHS Signal Word | Danger | [1] |

Note: The toxicological properties of this specific isomer have not been fully investigated. Data is often inferred from structurally similar compounds.[5]

The Chemistry of Corrosivity and Lachrymation

Benzyl bromides are reactive electrophiles due to the stability of the resulting benzyl carbocation upon bromide departure.[8] This reactivity is the root of their primary hazards:

-

Corrosivity: Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, the compound can hydrolyze to form hydrogen bromide (HBr). HBr is a strong, corrosive acid that causes severe chemical burns to tissues.[2][9]

-

Lachrymatory Effects: The electrophilic nature of the benzylic carbon allows it to react readily with nucleophilic residues in proteins, such as those on the surface of the eye. This alkylation of nerve receptors triggers a potent pain and tearing response, characteristic of lachrymators.[10]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by appropriate PPE.

Mandatory Engineering Controls

All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[9][10] The fume hood provides critical protection against the inhalation of corrosive vapors and lachrymatory fumes. The work area should be kept clear of unnecessary items and incompatible materials.[9]

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is essential to prevent contact with the skin and eyes.[7] The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]

-

Hand Protection: Chemically resistant gloves are essential. Nitrile gloves may offer splash protection for short durations, but for extended handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[11]

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger-scale operations, a chemical-resistant apron is also recommended.

-

Footwear: Closed-toe shoes are required in all laboratory settings.

Caption: Fig 1. Hierarchy of controls for safe handling.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the reagent.

Step-by-Step Handling Procedure

-